6-Fluoro-2,8-dimethylquinoline

描述

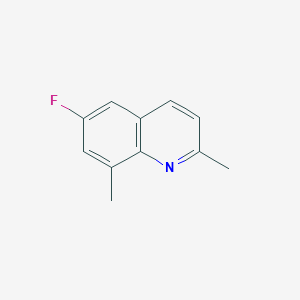

6-Fluoro-2,8-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family. It features a quinoline ring substituted with a fluorine atom at the 6th position and two methyl groups at the 2nd and 8th positions.

准备方法

The synthesis of 6-Fluoro-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or greener chemical processes such as ultrasound irradiation reactions . These methods aim to enhance the efficiency, yield, and environmental sustainability of the synthesis process.

化学反应分析

6-Fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Substitution reactions often involve nucleophilic or electrophilic reagents. For example, nucleophilic substitution can occur at the fluorine-substituted position, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 6-Fluoro-2,8-dimethylquinoline exhibits notable antimicrobial properties. It has been studied for its potential as an enzyme inhibitor against various pathogens, including bacteria and fungi. For instance, studies have shown that certain derivatives of quinoline can inhibit the growth of Mycobacterium tuberculosis, making them candidates for developing new anti-tuberculosis drugs . The fluorine atom enhances the compound's binding affinity to biological targets, which is critical for its effectiveness as an antimicrobial agent.

Anticancer Properties

The compound is also being explored for its anticancer potential. Various studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, compounds derived from quinoline structures have shown significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells . The ability of this compound to inhibit key proteins involved in cancer progression positions it as a promising candidate for further drug development.

Chemical Synthesis and Catalysis

Synthetic Intermediate

In organic synthesis, this compound serves as a valuable building block for creating more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. These reactions are essential for synthesizing novel compounds with desired properties.

Electrocatalysis

Recent advancements have highlighted the role of fluorinated quinolines in electrocatalytic processes. For instance, studies have shown that using fluorine-modified catalysts can enhance the efficiency of hydrogenation reactions involving quinolines . This application is particularly relevant in developing sustainable chemical processes that utilize water as a hydrogen source.

Material Science

Liquid Crystals and Dyes

this compound has applications in material science as well. It is utilized in the production of liquid crystals and cyanine dyes due to its unique electronic properties. These materials are critical in the development of advanced display technologies and photonic devices.

Environmental Chemistry

Pesticide Development

The compound's structural features make it a candidate for designing new pesticides with enhanced efficacy against pests while minimizing environmental impact. Fluorinated compounds often exhibit increased stability and bioactivity, which can lead to more effective agricultural products.

Summary Table of Applications

Case Studies

- Antitubercular Activity Study : A study evaluated various arylated quinoline derivatives against Mycobacterium tuberculosis using high-capacity screening methods. Compounds with structural similarities to this compound exhibited significant inhibitory activity against both replicating and non-replicating forms of the bacterium .

- Cytotoxicity Assessment : Research on the cytotoxic effects of quinoline derivatives demonstrated that specific modifications at the 6-position could enhance anticancer activity significantly. In vitro tests showed that certain derivatives led to substantial reductions in cell viability across multiple cancer cell lines .

- Electrocatalytic Hydrogenation Research : A recent study showcased a fluorine-modified cobalt catalyst's performance in hydrogenating quinolines using water as a hydrogen source. The results indicated high selectivity and yield, emphasizing the potential industrial applications of fluorinated quinolines in sustainable chemistry .

作用机制

The mechanism of action of 6-Fluoro-2,8-dimethylquinoline involves its interaction with specific molecular targets. In the case of antibacterial activity, fluorinated quinolines typically target bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death .

The compound’s fluorine substitution enhances its ability to penetrate cell membranes and interact with target enzymes, thereby increasing its biological activity .

相似化合物的比较

6-Fluoro-2,8-dimethylquinoline can be compared with other fluorinated quinolines, such as 6-Fluoroquinoline, 8-Fluoroquinoline, and 5,8-Difluoroquinoline . These compounds share similar structural features but differ in the position and number of fluorine substitutions.

6-Fluoroquinoline: Contains a single fluorine atom at the 6th position.

8-Fluoroquinoline: Contains a single fluorine atom at the 8th position.

5,8-Difluoroquinoline: Contains two fluorine atoms at the 5th and 8th positions.

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

6-Fluoro-2,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position and two methyl groups at the 2 and 8 positions of the quinoline ring. Its molecular formula is with a molecular weight of approximately 190.22 g/mol. The unique arrangement of these substituents contributes to its distinct chemical properties and biological activities, making it a compound of interest for drug discovery and development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The presence of the fluorine atom enhances binding affinity to various enzymes, potentially inhibiting their activity. This property is particularly relevant in antibacterial applications where enzyme inhibition can disrupt bacterial growth .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Antimicrobial Activity

This compound has shown promising results against a variety of pathogens:

- Bacterial Inhibition : Studies indicate that this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication .

Antimalarial Activity

Recent investigations into the antimalarial potential of quinoline derivatives have included this compound:

- In Vitro Studies : Research has demonstrated moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . Such findings highlight its potential as a lead compound for developing new antimalarial drugs.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Fluoroquinoline | Fluorine at the 5-position | Primarily used as an antibacterial agent |

| 6-Fluoroquinoline | Fluorine at the 6-position | Known for targeting bacterial DNA gyrase |

| 5-Iodo-2,8-dimethylquinoline | Iodine at the 5-position | Exhibits different reactivity |

| This compound | Fluorine at the 6-position with dimethyl groups | Unique substitution pattern affecting reactivity |

The distinct substitution pattern in this compound enhances its lipophilicity and metabolic stability compared to other quinolines, contributing to its unique biological profile .

Study on Antibacterial Properties

A study conducted by researchers evaluated the antibacterial efficacy of various quinoline derivatives against clinical isolates. The results indicated that compounds similar to this compound demonstrated significant inhibition zones against multi-drug resistant strains . This suggests that further exploration could lead to effective treatments for resistant infections.

Antimalarial Efficacy Evaluation

In another study focusing on antimalarial activity, a series of quinoline derivatives were synthesized and tested for their efficacy against Plasmodium falciparum. Among these derivatives, this compound exhibited notable activity with an IC50 value lower than that of standard treatments like chloroquine . This positions it as a promising candidate for further development.

属性

IUPAC Name |

6-fluoro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUUZDNSVUCWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。